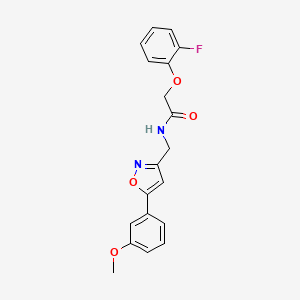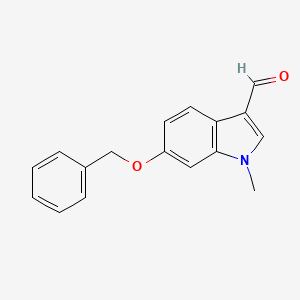
6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of indole derivatives can involve various strategies, including nucleophilic substitution reactions. Paper discusses the use of 1-methoxy-6-nitroindole-3-carbaldehyde as an electrophile that reacts regioselectively with different nucleophiles to yield trisubstituted indole derivatives. This suggests that a similar approach could potentially be applied to synthesize the compound "6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde" by choosing appropriate nucleophiles and reaction conditions to introduce the benzyloxy and methyl groups at the desired positions on the indole ring.
Molecular Structure Analysis
Indole derivatives often exhibit interesting molecular structures due to intramolecular hydrogen bonding and π-π stacking interactions. Paper describes the crystal structure of a related compound, which features intramolecular C–H···O and O–H···N hydrogen bonds forming S(5) and S(6) rings, respectively. Additionally, intermolecular π-π stacking links molecules into dimers, and further hydrogen bonding creates a three-dimensional framework. These structural motifs could be relevant to "6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde," as the presence of substituents can influence the formation of such interactions and the overall crystal structure.
Chemical Reactions Analysis
Indole carbaldehydes can participate in various chemical reactions, including nucleophilic substitution, as mentioned in paper . The reactivity of such compounds is influenced by the electronic properties of the substituents. For example, the presence of an electron-withdrawing nitro group in 1-methoxy-6-nitroindole-3-carbaldehyde facilitates nucleophilic attack at the 2-position. In the case of "6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde," the benzyloxy group might affect the reactivity of the aldehyde group, potentially leading to different reaction pathways or products.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are closely related to their molecular structure. The presence of hydrogen bonds, as seen in paper , where 5-bromo-1H-indole-3-carbaldehyde forms hydrogen-bonded ribbons, can significantly influence the compound's melting point, solubility, and crystal habit. The electronic nature of the substituents also affects the compound's UV-Vis and IR spectroscopic properties, as well as its reactivity and stability. While the exact properties of "6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde" are not discussed in the provided papers, similar compounds' properties can provide a basis for predicting its behavior.
Scientific Research Applications
Catalytic Applications
Research has demonstrated the synthesis of compounds with an indole core, such as 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, and their applications as catalysts in chemical reactions. For example, palladacycles derived from these indole-based compounds have been found efficient as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes, showcasing their potential in facilitating bond-forming reactions with high efficiency and selectivity (Singh et al., 2017).
Synthesis of Heterocyclic Compounds
Indole derivatives, including those related to "6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde," have been utilized in the synthesis of a wide array of heterocyclic compounds. Notably, the efficient syntheses of substituted carbazoles and cyclopent[b]indoles have been achieved through reactions involving indole derivatives. These methodologies highlight the versatility of indole-based compounds in synthesizing complex heterocyclic structures with potential applications in drug discovery and materials science (Katritzky et al., 1996).
Nanocatalysis and Green Chemistry
The utility of indole-3-carbaldehyde in green chemistry has been explored through its role in nanocatalysed Knoevenagel condensation reactions. Such applications underscore the importance of indole derivatives in developing environmentally friendly and economically viable synthetic routes for organic compounds. These advancements are particularly relevant in the synthesis of compounds with anti-inflammatory, antimicrobial, and antitumor activities, highlighting the potential of indole-based compounds in medicinal chemistry and green synthesis approaches (Madan, 2020).
properties
IUPAC Name |
1-methyl-6-phenylmethoxyindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-18-10-14(11-19)16-8-7-15(9-17(16)18)20-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHSLEJKTVSULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)OCC3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2516512.png)
![3-[(3-Cyanoanilino)sulfonyl]-2-methylpropanoic acid](/img/structure/B2516514.png)
![1-[1-(4-Bromophenyl)propyl]piperazine](/img/structure/B2516517.png)
![(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2516519.png)
![4-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2516520.png)

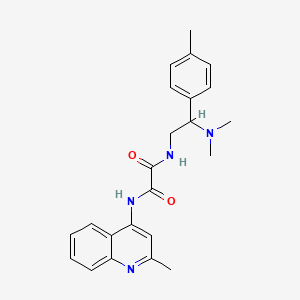
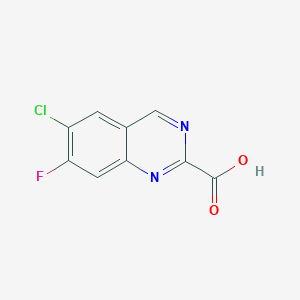

![1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516527.png)
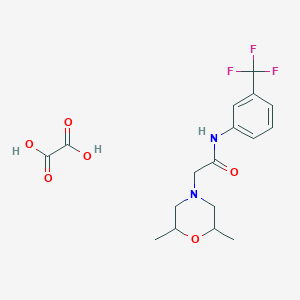
![2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2516530.png)
